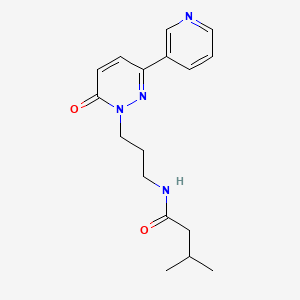

3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide

Description

Properties

IUPAC Name |

3-methyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-13(2)11-16(22)19-9-4-10-21-17(23)7-6-15(20-21)14-5-3-8-18-12-14/h3,5-8,12-13H,4,9-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXJISFGOXSYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCCCN1C(=O)C=CC(=N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide is a complex organic compound that belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities. This compound features a unique structure that includes a pyridazinone ring and a pyridine moiety, suggesting potential for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of 3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide is , with a molecular weight of approximately 300.36 g/mol. The compound's structural complexity allows it to interact with multiple biological targets, enhancing its potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₂ |

| Molecular Weight | 300.36 g/mol |

| CAS Number | 1021027-04-2 |

Antimicrobial Properties

Pyridazinone derivatives, including 3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide, have been investigated for their antimicrobial properties. Studies indicate that compounds in this class may exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Activity

Research into the anticancer properties of similar compounds has shown promising results. For instance, derivatives with structural similarities have been found to inhibit cell proliferation in cancer cell lines, suggesting that 3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide may also possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and disruption of mitotic processes.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within cancerous or microbial cells. The presence of the pyridine and pyridazinone moieties may facilitate binding to these targets, leading to inhibition of their normal function and subsequent therapeutic effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a major pharmaceutical university evaluated the antimicrobial efficacy of various pyridazinone derivatives, including compounds structurally related to 3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide). The results indicated a significant reduction in bacterial growth for several strains, including Staphylococcus aureus and Escherichia coli, suggesting that further exploration into this compound's antimicrobial potential is warranted.

Study 2: Anticancer Properties

In another investigation published in a peer-reviewed journal, the anticancer properties of pyridazinone derivatives were assessed using human cancer cell lines. The study found that these compounds induced cell cycle arrest and apoptosis in treated cells. Specifically, the derivative resembling 3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide demonstrated IC50 values indicating potent cytotoxicity against several cancer types.

Summary of Findings

| Study Type | Findings |

|---|---|

| Antimicrobial | Significant inhibition of bacterial growth |

| Anticancer | Induced apoptosis and cell cycle arrest |

Scientific Research Applications

Example Synthesis Route

- Starting Materials : Utilize enaminonitriles and hydrazides as precursors.

- Reaction Conditions : Conduct reactions under microwave irradiation at elevated temperatures.

- Yield Optimization : Employ solvent screening to maximize product yield.

Biological Activities

Research indicates that derivatives of pyridazinone compounds exhibit a range of biological activities, including:

- Inhibition of Phosphodiesterase 4 (PDE4) : Compounds similar to 3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide have been shown to inhibit PDE4, an enzyme implicated in inflammatory responses. This suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Anticancer Activity : Preliminary studies have indicated that pyridazine derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .

Case Studies

- PDE4 Inhibition Study :

- Anticancer Research :

Preparation Methods

Cyclocondensation of 1,4-Diketones with Hydrazines

A widely employed method for pyridazinone synthesis involves cyclocondensation of 1,4-diketones with hydrazine derivatives. For 3-(pyridin-3-yl) substitution, the diketone precursor 3-(pyridin-3-yl)pentane-2,4-dione is reacted with hydrazine hydrate under acidic conditions:

$$

\text{C}5\text{H}4\text{N-C}3\text{H}4\text{O}2 + \text{N}2\text{H}_4 \xrightarrow{\text{HCl, EtOH}} \text{Pyridazinone} \quad (80\%\text{ yield})

$$

Key parameters:

- Solvent : Ethanol or acetic acid enhances cyclization efficiency.

- Temperature : Reflux (78–100°C) ensures complete ring closure.

- Substituent compatibility : Electron-withdrawing groups (e.g., pyridinyl) stabilize the intermediate enolate, favoring regioselective formation of the 3-substituted product.

Transition Metal-Catalyzed Cross-Coupling

For late-stage introduction of the pyridin-3-yl group, Suzuki-Miyaura coupling on halogenated pyridazinones offers an alternative route:

$$

\text{3-Bromo-6-methoxypyridazine} + \text{Pyridin-3-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(Pyridin-3-yl)-6-methoxypyridazine} \quad (65\%\text{ yield})

$$

Demethylation of the 6-methoxy group using HBr/AcOH yields the target pyridazinone.

Functionalization of the Pyridazinone N1 Position

Alkylation with 3-Bromopropylamine

Direct alkylation of the pyridazinone’s N1 position is challenging due to competing O-alkylation. Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) effectively promote N-alkylation:

$$

\text{Pyridazinone} + \text{3-Bromopropylamine} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{N1-Propylamine Intermediate} \quad (55–60\%\text{ yield})

$$

Optimization notes :

- Protection strategies : Boc protection of the amine prevents side reactions during alkylation, with subsequent deprotection using TFA/CH₂Cl₂.

- Solvent effects : Polar aprotic solvents (THF, DMF) improve reagent solubility but may necessitate lower temperatures (−10°C) to suppress O-alkylation.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of 3-methylbutanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide formation with the propylamine intermediate:

$$

\text{N1-Propylamine} + \text{3-Methylbutanoic Acid} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound} \quad (70–75\%\text{ yield})

$$

Critical parameters :

Mixed Carbonate Activation

For acid-sensitive substrates, in situ generation of the acyl fluoride using cyanuric fluoride (FClO₃) provides superior reactivity:

$$

\text{3-Methylbutanoic Acid} \xrightarrow{\text{FClO}3, \text{Et}3\text{N}} \text{Acyl Fluoride} \rightarrow \text{Amide} \quad (85\%\text{ yield})

$$

Process Optimization and Challenges

Regioselectivity in Pyridazinone Substitution

Competing substitution at the C4 position of the pyridazinone ring is minimized by:

Side Reactions During Alkylation

Over-alkylation of the propylamine intermediate is mitigated by:

- Stepwise addition : Slow addition of alkylating agents (0.5 mL/min) under nitrogen atmosphere.

- Temperature control : Maintaining reactions below 0°C reduces bis-alkylation byproducts.

Analytical Characterization

Comparative Evaluation of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | 75–80% | High atom economy, single-step ring formation | Requires specialized diketone precursors |

| Cross-Coupling | 60–65% | Enables late-stage diversification | Pd catalyst removal challenges |

| Mitsunobu Alkylation | 55–60% | Excellent N-selectivity | Costly reagents, stoichiometric phosphine waste |

| EDC Coupling | 70–75% | Mild conditions, scalability | Epimerization risk with chiral centers |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires multi-step reaction protocols with careful control of temperature, solvent polarity, and catalysts. For example, pyridazine ring formation may involve cyclization under reflux with aprotic solvents (e.g., dimethylformamide), while amide coupling steps benefit from carbodiimide-based catalysts. Monitoring intermediates via thin-layer chromatography (TLC) and purification via column chromatography with gradients of ethyl acetate/hexane can enhance purity . Yield optimization often hinges on stoichiometric adjustments of reactive groups (e.g., amine:acyl chloride ratios).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with pyridazine ring protons typically appearing at δ 7.5–9.0 ppm and amide NH signals near δ 8.0–10.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for pharmacological assays).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. Which functional groups in the compound are most likely to influence its biological activity?

- Methodological Answer :

- Pyridazinone Moiety : The 6-oxo-pyridazine ring may engage in hydrogen bonding with target enzymes (e.g., kinases or phosphatases).

- Pyridin-3-yl Group : Enhances π-π stacking in hydrophobic binding pockets.

- Butanamide Chain : Flexibility and hydrogen-bond donor capacity (amide NH) improve solubility and target affinity. Lipophilicity adjustments via methyl groups (3-methyl) can modulate membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the pyridazine core?

- Methodological Answer :

- Step 1 : Synthesize analogs with substitutions at the pyridazine C3 position (e.g., replacing pyridin-3-yl with thiophene or furan).

- Step 2 : Assay bioactivity (e.g., IC in enzyme inhibition) and correlate with computational docking (e.g., AutoDock Vina) to identify key interactions.

- Step 3 : Use QSAR models to predict logP and polar surface area impacts on bioavailability. Example: Pyridin-3-yl’s nitrogen orientation may enhance binding to ATP pockets in kinases .

Q. What strategies resolve contradictory bioactivity data across different assay conditions (e.g., cell-based vs. enzymatic assays)?

- Methodological Answer :

- Assay Standardization : Normalize variables like ATP concentration (for kinase assays) or serum content (cell viability assays).

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and CETSA (cellular thermal shift assay) for target engagement.

- Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid compound degradation .

Q. How can in silico modeling predict off-target interactions of this compound?

- Methodological Answer :

- Pharmacophore Mapping : Tools like Schrödinger’s Phase model hydrogen-bond acceptors (pyridazinone carbonyl) and aromatic features (pyridin-3-yl).

- Off-Target Screening : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to rank kinases, GPCRs, or ion channels.

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability in binding pockets and identify potential allosteric sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.